{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride

PI3Kα inhibition Kinase drug discovery Imidazo[1,2-a]pyridine SAR

{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride (CAS 2377607-69-5; free base CAS 2377607-68-4) is a heterocyclic boronic acid derivative featuring a methyl substituent at the 6-position and a boronic acid group at the 8-position of the imidazo[1,2-a]pyridine bicyclic core. The hydrochloride salt form (C₈H₁₀BClN₂O₂, MW 212.44 g/mol) offers defined crystallinity with a melting point of 150–160 °C, distinguishing it from the free base.

Molecular Formula C8H10BClN2O2
Molecular Weight 212.44 g/mol
Cat. No. B7955956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride
Molecular FormulaC8H10BClN2O2
Molecular Weight212.44 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN2C1=NC=C2)C)(O)O.Cl
InChIInChI=1S/C8H9BN2O2.ClH/c1-6-4-7(9(12)13)8-10-2-3-11(8)5-6;/h2-5,12-13H,1H3;1H
InChIKeyKNQTXNAEGMKHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride – A Regiospecific C8 Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling


{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride (CAS 2377607-69-5; free base CAS 2377607-68-4) is a heterocyclic boronic acid derivative featuring a methyl substituent at the 6-position and a boronic acid group at the 8-position of the imidazo[1,2-a]pyridine bicyclic core [1]. The hydrochloride salt form (C₈H₁₀BClN₂O₂, MW 212.44 g/mol) offers defined crystallinity with a melting point of 150–160 °C, distinguishing it from the free base . This compound serves as a key synthetic intermediate for constructing 2,6,8-trisubstituted imidazo[1,2-a]pyridine derivatives via Suzuki-Miyaura cross-coupling, a substitution pattern that has been systematically validated in medicinal chemistry programs targeting PI3Kα kinase inhibition [2].

Why Generic Imidazo[1,2-a]pyridine Boronic Acids Cannot Replace {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride


Imidazo[1,2-a]pyridine boronic acids are not interchangeable building blocks. The specific combination of a boronic acid at the C8 position and a methyl group at the C6 position is structurally required to access the 2,6,8-trisubstituted pharmacophore that has been validated in PI3Kα inhibitor drug discovery [1]. Positional isomers—such as (6-methylimidazo[1,2-a]pyridin-3-yl)boronic acid (CAS 1314019-37-8) or (8-methylimidazo[1,2-a]pyridin-6-yl)boronic acid (CAS 2260683-76-7)—direct Suzuki coupling to entirely different positions on the core, yielding regioisomeric products with divergent biological activity profiles . Furthermore, the 6-methyl substituent is not inert: SAR studies demonstrate that compounds bearing R₁ = H at C6 show markedly reduced PI3Kα inhibition (40.2% at 10 µM for compound 46) compared to methyl-substituted analogs (up to 98.6% inhibition at 10 µM for compound 35), confirming that the methyl group contributes meaningfully to target engagement [1]. The hydrochloride salt form also provides practical procurement advantages—defined melting point (150–160 °C), crystalline solid handling, and long-term storage at −20 °C —that the free base (CAS 2377607-68-4) lacks as an amorphous or low-crystallinity material.

Quantitative Differentiation Evidence for {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride Versus Closest Analogs


PI3Kα Inhibitor Potency: 6-Methyl-8-aryl Substitution Delivers 98.6% Inhibition and IC₅₀ = 150 nM

In a systematic SAR study of 2,6,8-trisubstituted imidazo[1,2-a]pyridines as PI3Kα inhibitors, the 8-position was identified as the critical vector for projecting substituents into the PI3Kα affinity binding pocket [1]. Compounds were synthesized via Suzuki-Miyaura coupling of 8-bromo intermediates with aryl boronic acids—the exact transformation for which {6-methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride is designed as the reverse-polarity building block. The optimal compound 35 (bearing a 6-methyl and an optimized 8-aryl substituent) achieved 98.6 ± 0.4% inhibition at 10 µM and an enzymatic IC₅₀ of 0.15 ± 0.02 µM (150 nM) against PI3Kα, with antiproliferative IC₅₀ values of 7.9 µM (T47D) and 9.4 µM (MCF-7) in breast cancer cell lines [1]. In contrast, the 6-unsubstituted analog (compound 46, R₁ = H) showed only 40.2 ± 3.0% inhibition at 10 µM, while compound 45 (R₁ = Cl) showed 59.8 ± 3.5% [1]. This demonstrates that the 6-methyl group present in the target compound is a pharmacophoric requirement, not an interchangeable substituent.

PI3Kα inhibition Kinase drug discovery Imidazo[1,2-a]pyridine SAR

Hydrochloride Salt Form: Defined Crystallinity with Melting Point 150–160 °C vs. Amorphous Free Base

The hydrochloride salt (CAS 2377607-69-5) provides a well-defined melting point of 150–160 °C and exists as a solid at 20 °C, suitable for long-term storage at −20 °C . The free base (CAS 2377607-68-4) is commercially available at 95% purity (Chemenu, Catalog CM559836) and 98% purity (Fluorochem, Catalog F691995) , but vendor datasheets for the free base do not report a melting point, suggesting lower crystallinity. Hydrochloride salt formation is a standard strategy for improving the handling and storage properties of heterocyclic boronic acids, which are prone to boroxine formation and/or protodeboronation upon prolonged storage of the free acid form [1]. The hydrochloride salt also offers enhanced aqueous solubility compared to the neutral free base, facilitating direct use in aqueous Suzuki coupling conditions.

Solid-state characterization Salt selection Procurement quality control

Regiospecific C8 Functionalization: Suzuki Coupling at the 8-Position of Imidazo[1,2-a]pyridine Is Experimentally Validated

The 8-position of the imidazo[1,2-a]pyridine scaffold has been systematically validated as a competent site for Suzuki-Miyaura cross-coupling. A comprehensive PhD thesis (Gueiffier group, Université de Tours, 2005) specifically investigated palladium-catalyzed Suzuki coupling at the 8-position, demonstrating that aryl and heteroaryl groups can be introduced with good yields at this position [1]. Subsequent work extended this to microwave-assisted regiocontrolled bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines, where the iodine at the 8-position undergoes totally regioselective Suzuki coupling [2]. In the 2023 PI3Kα inhibitor study, all 32 final compounds (15–46) were synthesized via Suzuki-Miyaura coupling at the 8-position of 8-bromoimidazo[1,2-a]pyridine-2-carboxylate intermediates, confirming the robustness of this transformation in medicinal chemistry contexts [3]. The target boronic acid reverses the polarity: it serves as the nucleophilic partner rather than the electrophilic bromide, enabling convergent synthetic strategies where the imidazo[1,2-a]pyridine core is incorporated as the boronic acid component.

Suzuki-Miyaura coupling Regioselective functionalization C–C bond formation

Positional Isomer Differentiation: C8-Boronic Acid vs. C3-, C5-, and C6-Boronic Acid Regioisomers

The imidazo[1,2-a]pyridine scaffold bears five chemically distinct C–H positions (C2, C3, C5, C6, C7, C8) with different electronic environments and reactivity profiles [1]. Competing boronic acid regioisomers direct coupling to different positions: (6-methylimidazo[1,2-a]pyridin-3-yl)boronic acid (CAS 1314019-37-8, MW 175.98) couples at C3 ; (8-methylimidazo[1,2-a]pyridin-6-yl)boronic acid (CAS 2260683-76-7, MW 175.98) couples at C6; 7-methylimidazo[1,2-a]pyridine-6-boronic acid (CAS 957062-57-6, MW 175.98, mp 176–182 °C) couples at C6 with a different methyl placement [2]. All share the same molecular formula (C₈H₉BN₂O₂) and molecular weight (175.98), making them indistinguishable by mass-based analytics but functionally non-interchangeable. The target compound is the only regioisomer that provides the C8 boronic acid with a C6 methyl group—the exact substitution pattern required for the PI3Kα pharmacophore [3]. Additionally, C5-selective borylation requires specialized visible-light photoredox conditions using NHC-boranes and cannot be achieved via conventional Suzuki-Miyaura coupling with boronic acids [4].

Regioisomer comparison Building block selection Imidazopyridine functionalization

Antitrypanosomal Drug Discovery: 8-Aryl Imidazo[1,2-a]pyridines Achieve IC₅₀ = 0.04–0.16 µM Against T. brucei

In a 2018 antiparasitic drug discovery program, a Suzuki-Miyaura coupling reaction at position 8 of the imidazo[1,2-a]pyridine scaffold was studied and optimized from 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine substrates to prepare 21 derivatives [1]. Two compounds (14 and 20) displayed very potent activity against T. brucei brucei with IC₅₀ values of 0.04–0.16 µM and selectivity indices >313 to 550, comparing favorably with the drug-candidate fexinidazole (IC₅₀ = 0.6 µM, SI > 333) [1]. This study independently validates the 8-position of the imidazo[1,2-a]pyridine core as a critical vector for biological activity in an entirely different therapeutic area (antiparasitics vs. oncology), reinforcing the broad utility of C8-functionalized building blocks. While the target compound features a 6-methyl rather than 6-chloro substituent, the synthetic logic is identical: the C8 boronic acid enables direct introduction of diverse aryl groups to explore 8-position SAR.

Antitrypanosomal activity Neglected tropical diseases 8-Aryl imidazopyridine

Optimal Procurement and Application Scenarios for {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride


PI3Kα-Targeted Anticancer Agent Development via 2,6,8-Trisubstituted Imidazo[1,2-a]pyridine Libraries

Medicinal chemistry teams pursuing PI3Kα-selective inhibitors should procure this building block to enable parallel synthesis of 8-aryl-6-methylimidazo[1,2-a]pyridine-2-carboxamide libraries. The 2023 SAR study validated this exact substitution pattern, demonstrating that the 6-methyl group is pharmacophorically essential while the 8-aryl group (introduced via Suzuki coupling of the boronic acid) projects into the PI3Kα affinity pocket [1]. Compound 35 (IC₅₀ = 150 nM PI3Kα; 98.6% inhibition at 10 µM) represents the proof-of-concept for this chemotype. The hydrochloride salt form is preferred for procurement due to defined crystallinity, validated long-term storage (−20 °C), and ease of weighing in a parallel synthesis setting .

Antiparasitic Drug Discovery: 8-Aryl Imidazo[1,2-a]pyridine Scaffold Optimization

Research groups targeting Trypanosoma brucei or Leishmania species can use this building block to prepare focused libraries of 8-arylated imidazo[1,2-a]pyridines. Prior art demonstrated that optimized 8-aryl derivatives achieve T. brucei IC₅₀ values as low as 0.04 µM with selectivity indices exceeding 500, outperforming fexinidazole (IC₅₀ = 0.6 µM) [2]. The 6-methyl substituent in the target compound may confer differential pharmacokinetic properties compared to the 6-chloro analogs previously explored, offering a new sub-series for lead optimization. Procurement of the hydrochloride salt ensures consistent quality across multiple rounds of SAR iteration.

Convergent Fragment-Based Drug Discovery Using Reverse-Polarity Suzuki Coupling Strategy

Fragment-based and convergent synthetic strategies benefit from the reverse-polarity approach where the imidazo[1,2-a]pyridine core is incorporated as the nucleophilic boronic acid partner rather than the electrophilic halide. This enables late-stage diversification: a common advanced intermediate bearing an aryl bromide can be coupled with the target boronic acid to introduce the imidazo[1,2-a]pyridine moiety in the final step [3]. This strategy is particularly valuable when the coupling partner is a complex, precious fragment that cannot be easily converted to a boronic acid. The hydrochloride salt's aqueous solubility facilitates the use of aqueous/organic biphasic Suzuki conditions, a practical advantage for scale-up [4].

Kinase Inhibitor Selectivity Profiling via Regioisomeric Probe Synthesis

Chemical biology groups investigating kinase target engagement can exploit the unique regioisomeric identity of this compound to prepare matched molecular pairs with C3-, C5-, or C6-linked analogs. Because all methyl-imidazo[1,2-a]pyridine boronic acid regioisomers share the same mass (MW 175.98) [5], only the C8 isomer provides the correct geometry for accessing the PI3Kα binding mode observed in the co-crystal structure of compound 35 [1]. Systematic procurement of the correct regioisomer (verified by ¹H NMR coupling pattern analysis) is essential; errors produce inactive compounds that confound SAR interpretation. The hydrochloride salt's melting point (150–160 °C) provides a simple identity check upon receipt .

Quote Request

Request a Quote for {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.